
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an isobutyl group, a pyridin-2-yl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with isobutylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyridin-2-yl and pyrazole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
- 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
- 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
- 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Comparison: 1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to the position of the carbonitrile group on the pyrazole ring This positional difference can significantly impact the compound’s reactivity and interaction with other molecules
Propriétés
Formule moléculaire |
C13H14N4 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3-pyridin-2-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)8-17-9-11(7-14)13(16-17)12-5-3-4-6-15-12/h3-6,9-10H,8H2,1-2H3 |
Clé InChI |
RWVUTCVHHUPRKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)C2=CC=CC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
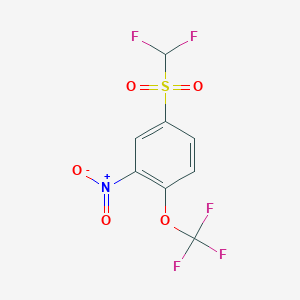
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
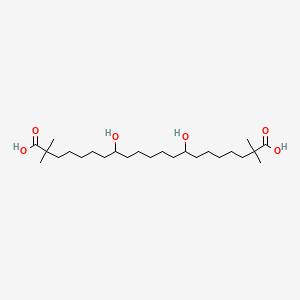
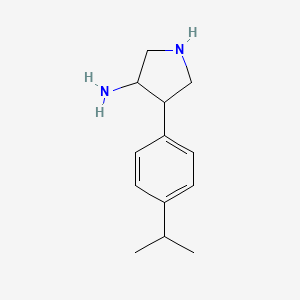
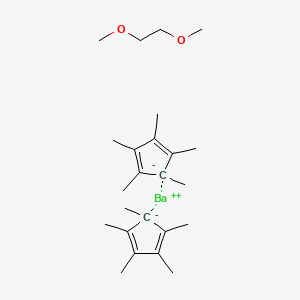
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
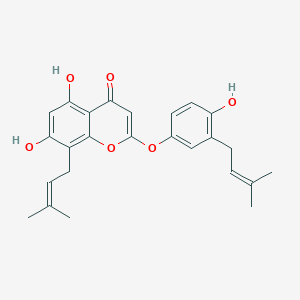

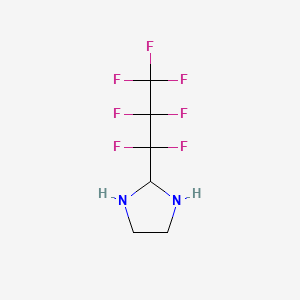
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
